molecular formula C18H17NO9S B2750146 7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 1209657-35-1

7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B2750146
CAS No.: 1209657-35-1
M. Wt: 423.39
InChI Key: RDXVKJLXMTUWND-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number: 1209657-35-1, is a chemical with a molecular weight of 423.4 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C18H17NO9S . The InChI Code is 1S/C18H17NO9S/c1-2-25-18(22)19-11-4-3-5-12(8-11)28-29(23,24)13-9-14(17(20)21)16-15(10-13)26-6-7-27-16/h3-5,8-10H,2,6-7H2,1H3,(H,19,22)(H,20,21) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

  • Sulfonyl-bridged oligo(benzoic acid)s : These compounds exhibit high extractability toward lanthanoid ions, with potential applications in metal extraction. Their synthesis involves palladium-catalyzed methoxycarbonylation and subsequent hydrolysis and oxidation steps. X-ray analysis has revealed supramolecular structures formed through hydrogen bonding, indicating their utility in constructing intricate molecular architectures (Morohashi et al., 2014).

  • Organic acid–base adducts : The synthesis of crystalline organic salts from acidic components and bis(benzimidazole) has been characterized, showing extensive hydrogen bonding and noncovalent interactions. These findings are crucial for understanding molecular assembly and designing new materials with specific properties (Jin et al., 2014).

Environmental Applications

  • Electrolysis of bisazo dyes : Research into the electrolysis of Reactive Black 5 dye has identified sulfonyl aromatic alcohols as products, providing insights into the degradation pathways of azo dyes in the environment. This study contributes to understanding dye degradation and potential environmental remediation strategies (Elizalde-González et al., 2012).

  • Sulfonated thin-film composite membranes : Novel sulfonated aromatic diamine monomers have been used to prepare nanofiltration membranes with improved water flux, demonstrating their application in dye solution treatment. This research highlights the role of sulfonated compounds in enhancing water treatment technologies (Liu et al., 2012).

Chemical Degradation and Transformation

  • Microbial degradation of sulfonamides : A study on Microbacterium sp. strain BR1 reveals an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation and fragmentation. This process indicates a microbial strategy to eliminate sulfonamide antibiotics, relevant for addressing antibiotic resistance propagation (Ricken et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-[3-(ethoxycarbonylamino)phenoxy]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO9S/c1-2-25-18(22)19-11-4-3-5-12(8-11)28-29(23,24)13-9-14(17(20)21)16-15(10-13)26-6-7-27-16/h3-5,8-10H,2,6-7H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVKJLXMTUWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C3C(=C2)OCCO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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